3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide
Description
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a 3-methyl group and an ethyl linker bearing a phenyl group and a 1,2,3-triazole ring. This structural motif is significant in medicinal chemistry due to the sulfonamide group’s role in enzyme inhibition (e.g., cyclooxygenases) and the triazole ring’s capacity for hydrogen bonding and metal coordination . The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous sulfonamide-triazole hybrids . Its structural confirmation would typically employ techniques such as X-ray crystallography (via SHELX software) and spectroscopic methods (1H/13C NMR, IR) .
Properties
IUPAC Name |
3-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-14-6-5-9-16(12-14)24(22,23)20-17(13-21-18-10-11-19-21)15-7-3-2-4-8-15/h2-12,17,20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHWCSVZLYGZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne under copper-catalyzed conditions .
These steps often require specific reagents and conditions, such as the use of sulfonyl chlorides and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of appropriate sulfonamide precursors with triazole derivatives. The synthetic pathway may include:
- Formation of Triazole Ring: Utilizing azide and alkyne coupling reactions to create the triazole moiety.
- Sulfonamide Formation: Reacting the synthesized triazole with sulfonyl chlorides to form the desired sulfonamide structure.
The synthetic routes can vary based on the specific substituents and conditions used, influencing the yield and purity of the final product.
Biological Activities
The compound exhibits a range of biological activities that have been investigated through various studies:
Antimicrobial Activity
Research has indicated that compounds containing triazole and sulfonamide functionalities possess significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Antifungal Activity
The antifungal activity of triazole-containing compounds is well-documented. The compound is believed to interfere with fungal cell membrane synthesis, thus providing a mechanism for its antifungal effects .
Case Studies and Research Findings
Several studies have focused on the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects . The triazole ring can interact with various biological targets, including enzymes and receptors, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Sulfonamide-Triazole Hybrids
- Compound (2) from : Features a triazole ring and sulfonamide group but lacks the 3-methylbenzene substitution. Its 1H-NMR spectrum shows peaks for NH-triazole (δ 13.0 ppm) and aromatic protons (δ 7.5–8.2 ppm), suggesting similar electronic environments to the target compound .
- SC-558 Analogs (1a–1f) : These compounds (e.g., 1b: X = CH3) share a sulfonamide core but replace the triazole-ethyl-phenyl moiety with a dihydroquinazolinyl group. Substituents like CH3 or Cl (1b, 1e) modulate lipophilicity and binding affinity, which could inform structure-activity relationships (SAR) for the target compound .
Benzene-Sulfonamide Derivatives
- 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide (): Differs in the amino substituent (3-methylbutan-2-yl vs. triazole-ethyl-phenyl).
- N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r, ) : Replaces the triazole with an indole ring, altering electron distribution and steric bulk. This may affect pharmacokinetic properties like metabolic stability .
Physicochemical Properties
Biological Activity
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide, with the CAS number 2320538-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 342.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known for its capacity to form hydrogen bonds and engage in π-π interactions, which can enhance binding affinity to target proteins. Additionally, the sulfonamide group may play a role in enzyme inhibition by mimicking natural substrates or cofactors.
COX Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes. For instance, related sulfonamide derivatives demonstrated varying degrees of COX-2 inhibition, with some achieving up to 47.1% inhibition at a concentration of 20 μM . While specific data for this compound is not extensively documented, its structural similarity suggests potential COX inhibitory activity.
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrases (CAs). Sulfonamide derivatives are well-known for their CA inhibitory effects. For example, studies have reported IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II for related compounds . This suggests that this compound may also exhibit similar inhibitory properties.
Study on Perfusion Pressure
A study evaluated the effects of benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance . Although specific data on our compound was not provided, the findings underscore the potential cardiovascular implications of sulfonamide-based drugs.
Antiproliferative Activity
In another investigation focused on antiproliferative activity, compounds containing similar triazole structures were tested against various cancer cell lines. Some exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin . This suggests that our compound might also have potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic strategies for introducing the 2H-1,2,3-triazole moiety into sulfonamide derivatives like this compound?
Microwave-assisted Ullmann-type coupling reactions using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine as catalysts have been optimized for regioselective N2-arylation of triazoles. For example, similar protocols achieved 43% yields for triazole-containing sulfonamides via controlled reaction times and solvent systems (e.g., DCE:TFE 1:1 at 40°C) . Alternative routes include nucleophilic substitution of halogenated intermediates with triazole derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) .
Q. How can researchers validate the regiochemistry of the triazole ring in this compound?
Regioselectivity (1H- vs. 2H-triazole isomers) is confirmed via : 2H-triazoles exhibit two distinct aromatic protons (δ ~8.04–8.12 ppm, singlet), while 1H-triazoles show split signals due to asymmetry. Chromatographic separation (e.g., SiO₂ with MeOH/DCM gradients) further isolates regioisomers . X-ray crystallography using SHELXL refinement can unambiguously resolve positional ambiguities .
Q. What spectroscopic techniques are critical for characterizing this sulfonamide-triazole hybrid?
- : Key signals include the sulfonamide NH (~δ 11.3 ppm, broad) and triazole protons (δ 7.7–8.1 ppm).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- FT-IR: Sulfonamide S=O stretches (~1360 cm⁻¹ and 1160 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structural refinement?
Use SHELXL’s PART and SUMP instructions to model disorder, combined with SQUEEZE (Platon) to account for solvent-accessible voids. For example, in similar sulfonamide structures, hydrogen-bonding networks (N–H···O) stabilize crystal packing, which can guide refinement . Validate thermal displacement parameters (ADPs) with WinGX/ORTEP visualizations to avoid over-interpretation .
Q. What methodologies address low yields in triazole-functionalized sulfonamide synthesis?
- Optimize catalyst loading: CuI (5–10 mol%) with bidentate ligands (e.g., diamines) enhances coupling efficiency .
- Solvent screening: Polar aprotic solvents (DMF, DMSO) improve triazole solubility, while TFE enhances electrophilicity of intermediates .
- Microwave irradiation: Reduces reaction times from days to hours (e.g., 120°C for 10 min) .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Pharmacophore modeling: Map triazole-sulfonamide interactions with targets (e.g., TRPM8 or orexin receptors) using docking studies (AutoDock Vina).
- Analog synthesis: Replace the phenyl group with substituted aromatics (e.g., 4-fluoro or 3-methyl) and compare activity in vitro.
- Metabolic stability assays: Assess triazole resistance to hepatic CYP450 enzymes via LC-MS/MS .
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational and experimental logP values for this compound?
Experimental logP (e.g., shake-flask method) often differs from computational predictions (e.g., ChemAxon) due to ionization effects. Adjust calculations by incorporating sulfonamide pKa (~10–11) and triazole π-stacking contributions. Validate with HPLC retention times under reversed-phase conditions .
Q. What strategies resolve conflicting bioactivity data across assay platforms?
Standardize protocols:
- Use identical cell lines (e.g., CHO-K1 for orexin receptor assays) .
- Control for solvent effects (DMSO ≤0.1% v/v).
- Validate target engagement via SPR (surface plasmon resonance) binding kinetics .
Methodological Tables
Table 1. Key Synthetic Parameters for Triazole-Sulfonamide Derivatives
Table 2. Common Pitfalls in Crystallographic Refinement
| Issue | SHELXL Solution | Validation Tool | Reference |
|---|---|---|---|
| Disordered solvents | PART/SUMP + SQUEEZE | WinGX/ORTEP | |
| Over-refinement | Restrain ADPs (SIMU/DELU) | Coot | |
| Hydrogen bonding | SHELXPRO hydrogen placement | Mercury |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
